molecular formula C12H12FNO B13193549 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene

1-Fluoro-2-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13193549
M. Wt: 205.23 g/mol
InChI Key: HBHMADHYEKIDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-(1-isocyanatocyclopentyl)benzene is a chemical compound with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, which is further connected to a cyclopentyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine, followed by the conversion of the resulting amine to the isocyanate using phosgene or a phosgene equivalent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.

Chemical Reactions Analysis

1-Fluoro-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

    Addition Reactions: The isocyanate group can react with nucleophiles like amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like amines and alcohols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of ureas, carbamates, and other derivatives. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Fluoro-2-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a balance of reactivity and stability for various applications.

Properties

IUPAC Name

1-fluoro-2-(1-isocyanatocyclopentyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHMADHYEKIDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.